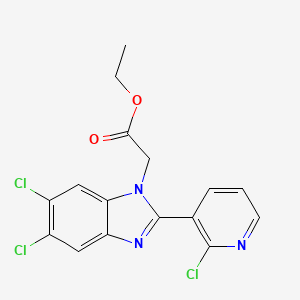
2-Methyl-4-methylthiopyrimidine
Descripción general
Descripción
2-Methyl-4-methylthiopyrimidine, also known as MMTP, is a heterocyclic compound that belongs to the class of thiazolopyrimidines. It is a yellowish powder that is soluble in water and organic solvents. MMTP has gained significant attention in the scientific community due to its potential applications in drug development and biochemistry research.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Oligonucleotides
One of the applications of derivatives similar to 2-Methyl-4-methylthiopyrimidine is in the synthesis of oligonucleotides. Derivatives like 4-thiothymidine (4ST), 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) (4HT), and 2-thiothymidine (2ST) have been used for incorporation into oligodeoxynucleotides. These derivatives are suitable for synthesis by the cyanoethyl phosphoramidite method, with certain chemical and physical properties being key areas of research (Connolly & Newman, 1989).
Fluorescent Properties and Synthesis Strategies
This compound has been a focus in developing pi-systems onto a pyrimidine core. A study showed the successful assembly of pi-systems onto a pyrimidine core using nucleophilic addition of ArLi to 2-methylthiopyrimidine. The subsequent chemical reactions led to the production of various 4-aryl-2-methylthiopyrimidines. The research highlighted the potential for developing functional organic materials with interesting fluorescent properties (Itami, Yamazaki, & Yoshida, 2004).
Synthesis of Modified Compounds
This compound also plays a role in the synthesis of various modified compounds. For instance, the synthesis of 2-amino-4-methoxy-6-methylthiopyrimidine was achieved from 2-amino-4-chloro-6-methoxypyrimidine and sodium thiomethylate, highlighting the compound's versatility in chemical synthesis (Yin Dulin, 2005).
Anticytokinin Binding Studies
In the realm of biochemical research, derivatives of 2-methylthiopyrimidine were used as fluorescent probes in binding studies. For example, the binding activity of tobacco callus cells to a biologically active 2-methylthiopyrimidine derivative was studied, providing insights into cytokinin-binding proteins and their roles (Hamaguchi, Iwamura, & Fujita, 1985).
Microwave-Assisted Synthesis
The application of microwave-assisted synthesis techniques in producing 4-substituted 2-methylthiopyrimidines from chlorinated precursors has been explored. This method demonstrated a green chemistry approach, yielding moderate to excellent results in a time-efficient manner (Thomann, Börger, Empting, & Hartmann, 2014).
Safety and Hazards
The safety data sheet for 4-Methyl-2-(methylthio)pyrimidine indicates that it causes skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
While specific future directions for 2-Methyl-4-methylthiopyrimidine are not mentioned in the search results, there are several ongoing research directions in the field of pyrimidines. For instance, there is a focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Another area of interest is the development of peptide-drug conjugates for targeted cancer therapy .
Relevant Papers
Several papers discuss the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives . Another paper reviews the anticancer activity of pyrimidines and emphasizes the structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents . A third paper discusses the preparation of new 2-aminopyrimidine derivatives .
Mecanismo De Acción
Target of Action
It’s known that pyrimidine derivatives have a wide range of pharmacological applications, suggesting that they interact with multiple targets .
Mode of Action
It’s known that the methylthio group (ch3s-) in the compound can undergo nucleophilic substitution reactions at the 2-position . Nucleophiles such as hydroxide ions (OH-) or primary amines can displace the methylthio group . The nitrogen atoms in the pyrimidine ring can act as nucleophiles and participate in acylation reactions .
Biochemical Pathways
Pyrimidine derivatives are known to modulate a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The study of similar pyrimidine derivatives has led to molecules with improved druglikeness and adme-tox properties .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound should be stored in a dry, cool, and well-ventilated place .
Propiedades
IUPAC Name |
2-methyl-4-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMFJGXGZDKEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B3126681.png)


![4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid](/img/structure/B3126718.png)






![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-N-methyl-2-phenylacetamide](/img/structure/B3126768.png)
![(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)thiourea](/img/structure/B3126770.png)
![ethyl (E)-3-(tert-butylcarbamoylamino)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]prop-2-enoate](/img/structure/B3126782.png)
